molecular formula C21H26N4O4S B2724283 N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-1-ethyl-3-methyl-N-[(oxolan-2-yl)methyl]-1H-pyrazole-5-carboxamide CAS No. 1171556-51-6

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-1-ethyl-3-methyl-N-[(oxolan-2-yl)methyl]-1H-pyrazole-5-carboxamide

Cat. No.: B2724283
CAS No.: 1171556-51-6
M. Wt: 430.52
InChI Key: KIKHSSNITJGXIZ-UHFFFAOYSA-N
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Description

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-1-ethyl-3-methyl-N-[(oxolan-2-yl)methyl]-1H-pyrazole-5-carboxamide is a complex organic compound that features a benzothiazole ring, a pyrazole ring, and a tetrahydrofuran moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-1-ethyl-3-methyl-N-[(oxolan-2-yl)methyl]-1H-pyrazole-5-carboxamide typically involves multiple steps. The starting materials often include 4,7-dimethoxybenzo[d]thiazole, ethyl pyrazole, and tetrahydrofuran derivatives. The synthetic route may involve:

    Formation of the Benzothiazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Formation of the Pyrazole Ring: This step often involves the condensation of hydrazine derivatives with 1,3-diketones.

    Coupling Reactions: The final step involves coupling the benzothiazole and pyrazole rings with the tetrahydrofuran moiety using reagents such as coupling agents (e.g., EDC, DCC) under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-1-ethyl-3-methyl-N-[(oxolan-2-yl)methyl]-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-1-ethyl-3-methyl-N-[(oxolan-2-yl)methyl]-1H-pyrazole-5-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.

    Materials Science: The compound can be used in the development of organic semiconductors and light-emitting diodes (LEDs).

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-1-ethyl-3-methyl-N-[(oxolan-2-yl)methyl]-1H-pyrazole-5-carboxamide involves interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes or receptors involved in inflammatory pathways or cancer cell proliferation. The benzothiazole and pyrazole rings are known to interact with biological macromolecules, leading to the modulation of their activity.

Comparison with Similar Compounds

Similar Compounds

    N-(benzo[d]thiazol-2-yl)-2-chloroacetamide: Similar structure but different functional groups.

    N-(thiazol-2-yl)-benzenesulfonamide: Contains a thiazole ring but different substituents.

Uniqueness

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-1-ethyl-3-methyl-N-[(oxolan-2-yl)methyl]-1H-pyrazole-5-carboxamide is unique due to the presence of both benzothiazole and pyrazole rings, along with a tetrahydrofuran moiety. This combination of functional groups imparts unique chemical and biological properties, making it a versatile compound for various applications.

Biological Activity

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-1-ethyl-3-methyl-N-[(oxolan-2-yl)methyl]-1H-pyrazole-5-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a benzothiazole moiety, which is known for its diverse biological activities. The presence of methoxy groups enhances solubility and reactivity, making it a candidate for various pharmacological applications.

Structural Formula

C18H22N4O3S\text{C}_{18}\text{H}_{22}\text{N}_4\text{O}_3\text{S}

Antimicrobial Properties

Research indicates that benzothiazole derivatives exhibit antimicrobial activity. This compound has shown promising results against various bacterial strains due to its ability to disrupt microbial cell membranes and inhibit growth factors.

Antioxidant Activity

The compound also demonstrates antioxidant properties. Studies have shown that it can modulate oxidative stress by reducing reactive oxygen species (ROS) levels in cellular systems. This suggests potential therapeutic applications in conditions characterized by oxidative damage.

Anti-cancer Activity

Preliminary studies suggest that this compound possesses significant anti-cancer properties. It appears to inhibit specific enzymes and signaling pathways involved in cancer proliferation and survival. For instance, molecular docking studies have indicated effective binding to protein receptors associated with tumor growth.

Table 1: Summary of Biological Activities

Activity TypeMechanism of ActionReference
AntimicrobialDisruption of microbial cell membranes
AntioxidantReduction of ROS levels
Anti-cancerInhibition of cancer-related signaling pathways

The mechanisms through which this compound exerts its effects include:

  • Enzyme Inhibition : The compound inhibits key enzymes involved in cell proliferation.
  • Protein Interaction : It interacts with various protein receptors, modulating their activity and leading to altered cellular responses.
  • Oxidative Stress Modulation : By reducing ROS levels, it mitigates oxidative damage in cells.

Study on Anticancer Effects

A study investigated the anticancer effects of similar benzothiazole derivatives on human cancer cell lines. The results indicated that compounds with structural similarities to this compound exhibited significant cytotoxicity against breast cancer cells with IC50 values considerably lower than standard chemotherapeutics like cisplatin .

In Vitro Studies

In vitro assays have demonstrated that the compound effectively inhibits cholinesterase enzymes (hAChE and hBChE), suggesting potential applications in treating neurodegenerative diseases such as Alzheimer's disease .

Properties

IUPAC Name

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-2-ethyl-5-methyl-N-(oxolan-2-ylmethyl)pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N4O4S/c1-5-25-15(11-13(2)23-25)20(26)24(12-14-7-6-10-29-14)21-22-18-16(27-3)8-9-17(28-4)19(18)30-21/h8-9,11,14H,5-7,10,12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIKHSSNITJGXIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC(=N1)C)C(=O)N(CC2CCCO2)C3=NC4=C(C=CC(=C4S3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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